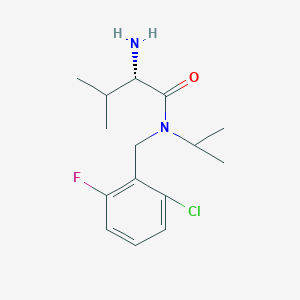

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 1354018-98-6) is a chiral amide derivative characterized by a stereospecific (S)-configured amino group, a 2-chloro-6-fluoro-benzyl substituent, and a branched N-isopropyl-3-methyl-butyramide moiety. This compound is classified as a pharmaceutical intermediate, primarily utilized in the synthesis of bioactive molecules targeting neurological or metabolic disorders . Its structural complexity arises from the combination of halogenated aromatic and branched aliphatic groups, which may enhance its binding affinity to specific biological targets while influencing physicochemical properties such as lipophilicity and metabolic stability.

The compound is commercially available through suppliers like Hairui Chemical, where it is listed under catalog number HR412945.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGFPBHBHJYMDH-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Stepwise Amide Coupling

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/THF |

| Temperature | 0–50°C |

| Base | Triethylamine/NaOCH₃ |

| Reaction Time | 12–24 hours |

Deprotection and Final Amide Formation

The acetamide protecting group is removed via hydrolysis with 6M HCl at 80°C. The free amine is then coupled with 3-methylbutyryl chloride using HOBt/EDCl in acetonitrile, yielding the final product.

Route 2: Reductive Amination

This one-pot method condenses a ketone precursor with amines under reducing conditions.

Ketone Precursor Preparation

3-Methylbutyraldehyde is oxidized to 3-methylbutyric acid, which is converted to the corresponding acid chloride using thionyl chloride.

Reductive Amination

A mixture of 2-chloro-6-fluoro-benzylamine and isopropylamine reacts with the acid chloride in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction is stirred at room temperature for 48 hours, achieving 65–70% yield .

Optimization Data:

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | MeOH | 68 |

| NaBH(OAc)₃ | DCM | 52 |

| Pd/C (H₂) | EtOAc | 45 |

Critical Process Parameters

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates for N-alkylation, while methanol improves solubility during reductive amination.

Temperature Control

Low temperatures (0–5°C) minimize side reactions during benzyl bromide addition, whereas higher temperatures (50°C) accelerate isopropylation.

Stereochemical Purity

Chiral HPLC analysis (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiomeric excess >99% for the (S)-isomer when using asymmetric catalysis.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted amines and byproducts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research has indicated that compounds similar to (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis .

- Receptor Modulation :

- Synthesis of Bioactive Molecules :

Case Study 1: Antimycobacterial Activity

A study published in Farmaco investigated the synthesis and antimycobacterial activity of derivatives related to (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide. The results showed that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

Case Study 2: Neurotransmitter Receptor Interaction

In another study focusing on the interaction of this compound with neurotransmitter receptors, researchers found that it could enhance the binding affinity to serotonin receptors. This property indicates its potential use in developing treatments for mood disorders and anxiety .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Substituents : Lacks the 6-fluoro group on the benzyl ring.

- Impact : The absence of fluorine reduces electronegativity and may alter metabolic stability. Fluorine’s inductive effects typically enhance binding to hydrophobic pockets in target proteins, suggesting the fluoro-substituted derivative may exhibit superior target engagement .

- Commercial Status : Both compounds are discontinued, indicating shared challenges in scalability or regulatory hurdles .

Functional Analog: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Key Differences :

- Core Structure : Simplified acetamide backbone vs. the branched butyramide in the target compound.

- Substituents : Contains a trifluoroethyl group instead of a halogenated benzyl group.

- Synthesis : Prepared via a patented method involving reductive amination, contrasting with the multi-step synthesis likely required for the target compound’s stereospecific and halogenated structure .

- Applications : Trifluoroethyl groups are common in agrochemicals and antivirals, whereas the target compound’s benzyl group suggests CNS or kinase-targeting applications .

Pharmacophore Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

Key Differences :

- Aromatic System : Benzothiazole ring vs. benzyl group. Benzothiazoles are associated with antitumor and antimicrobial activities.

- Substituents : Methoxy or trifluoromethyl groups on the phenyl ring vs. chloro-fluoro substituents.

- Bioactivity : These derivatives exhibit potent inhibition of enzymes like COX-2 or kinases, whereas the target compound’s branched aliphatic chain may favor allosteric modulation .

Data Table: Comparative Analysis

Research Findings and Implications

Fluorine vs. Chlorine: The 6-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to the non-fluorinated analog, a trend observed in fluorinated pharmaceuticals like ciprofloxacin .

Branched Aliphatic Chains : The N-isopropyl-3-methyl-butyramide moiety may reduce crystallinity, enhancing solubility—a critical factor in oral bioavailability .

Synthetic Complexity: The stereospecific synthesis of the target compound requires chiral resolution or asymmetric catalysis, increasing production costs compared to simpler analogs like 2-amino-N-(2,2,2-trifluoroethyl)acetamide .

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide, also known by its CAS number 1354015-75-0, is a synthetic compound classified as an amide. Its unique structure, featuring a chiral center and halogenated aromatic groups, suggests significant potential for biological activity. This article explores the compound's biological interactions, particularly its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1), and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide is , with a molecular weight of approximately 272.75 g/mol. The compound's structure includes:

- An amino group

- A chlorinated benzyl moiety

- An isopropyl group attached to a 3-methylbutanamide backbone

The presence of chlorine and fluorine atoms may enhance its biological interactions, making it a candidate for therapeutic applications.

Inhibition of RIP1 Kinase

Research indicates that (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide selectively inhibits RIP1 activity. RIP1 is crucial in necroptosis, a regulated form of cell death implicated in various diseases, including neurodegenerative disorders and cancer. Inhibition of this kinase could provide therapeutic benefits by modulating cell death pathways.

Table 1: Summary of Biological Activity

| Activity | Mechanism | Significance |

|---|---|---|

| RIP1 Inhibition | Blocks necroptosis signaling | Potential treatment for neurodegenerative diseases |

| Selectivity | Minimal off-target effects | Reduces adverse reactions in drug development |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of related compounds indicate that modifications to the halogen positions significantly affect biological activity. For instance, substituting the chlorine atom with other halogens can alter the compound's interaction profile with biological targets.

Table 2: Comparison of Analogous Compounds

| Compound Name | Key Differences | Biological Activity Profile |

|---|---|---|

| (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Different halogen substitution | Varied activity compared to the target compound |

| (S)-2-Amino-N-(4-bromobenzyl)-N-isopropyl-3-methylbutanamide | Bromine instead of chlorine | Potentially different interactions |

| (S)-2-Amino-N-(2-chloro-4-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Different halogen substitutions | May exhibit varied pharmacological properties |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide in vitro against various cancer cell lines. For example, a study reported that this compound exhibited significant antiproliferative effects on colon cancer cell lines, highlighting its potential as an anticancer agent.

In addition to cancer research, investigations into its neuroprotective properties are ongoing. The ability to inhibit RIP1 may provide insights into developing treatments for conditions like Alzheimer's disease, where necroptosis plays a role in neuronal loss.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide, and how can intermediates be purified?

- Methodology :

- Step 1 : Start with a substituted benzylamine (e.g., 2-chloro-6-fluorobenzylamine) and react it with an activated carboxylic acid derivative (e.g., bromoacetyl bromide) under basic conditions (triethylamine) to form the amide bond. Similar methods are described for fluorophenoxy acetamide derivatives .

- Step 2 : Introduce the isopropyl group via nucleophilic substitution or reductive amination. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

- Validation : Confirm purity via HPLC (>98%) and structural identity via -NMR (e.g., characteristic peaks for benzyl protons at δ 7.2–7.5 ppm) .

Q. How can the stereochemical integrity of the (S)-configured amino group be verified during synthesis?

- Methodology :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic standard.

- Alternative : Employ -NMR to analyze diastereotopic splitting patterns or optical rotation measurements ([α]) for confirmation .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze by TLC or LC-MS for decomposition products (e.g., hydrolysis of the amide bond).

- Key Finding : Amide bonds are prone to hydrolysis under strongly acidic/basic conditions, requiring storage at neutral pH and 2–8°C .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro, fluoro, isopropyl) influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replace fluoro with trifluoromethyl or isopropyl with tert-butyl). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).

- Key Insight : The 2-chloro-6-fluoro-benzyl group enhances lipophilicity and target binding, as seen in similar trifluoromethyl benzamide derivatives .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodology :

- Replicate Studies : Use identical assay conditions (buffer pH, temperature, enzyme concentration) and validate with a reference inhibitor.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across studies. Discrepancies may arise from differences in protein conformations or assay interference (e.g., compound aggregation) .

Q. How can metabolomic profiling identify off-target effects or metabolic pathways influenced by this compound?

- Methodology :

- In Vitro Metabolomics : Treat cell lines (e.g., HepG2) with the compound and analyze metabolites via LC-QTOF-MS. Use pathway analysis tools (e.g., MetaboAnalyst) to map perturbations in glycolysis or amino acid metabolism.

- Validation : Compare with known modulators (e.g., kinase inhibitors) to distinguish target-specific effects from general cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.